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2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5HBrClF3N2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyrimidine ring. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 4-chloro-6-(trifluoromethyl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium-based catalysts for coupling reactions
Solvents: Acetonitrile, dichloromethane, ethanol
Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Anticancer Activity : Studies have demonstrated that 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine exhibits potent anticancer properties. For example, it has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 μM. The mechanism involves the induction of apoptosis and disruption of key signaling pathways associated with cancer progression .
- Enzyme Inhibition : The compound acts as an inhibitor for branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology. A novel derivative based on this compound has been identified as a potent dual inhibitor for BCAT1/2, showcasing high selectivity and cellular activity .
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Agrochemicals
- Fungicidal Properties : Research indicates that derivatives of this compound exhibit antifungal activities against various plant pathogens. For instance, certain synthesized derivatives showed effective inhibition against Botrytis cinerea and Colletotrichum gloeosporioides at concentrations as low as 50 μg/ml .
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Material Science
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex organic molecules used in pharmaceuticals and specialty chemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.
Case Study 1: Anticancer Activity Assessment
A comprehensive study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated significant cytotoxicity against MDA-MB-231 cells, with mechanisms involving apoptosis induction through modulation of signaling pathways.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 0.126 | Apoptosis induction |
A549 (Lung Cancer) | 0.250 | Cell cycle arrest |
HeLa (Cervical) | 0.300 | Inhibition of proliferation |
Case Study 2: Agrochemical Efficacy
In another study, various derivatives of this compound were synthesized and tested for their antifungal properties against Phytopathogenic fungi. The results demonstrated significant antifungal activity compared to standard fungicides.
Compound Name | Activity Against | Minimum Inhibitory Concentration (μg/ml) |
---|---|---|
Compound A (Derivation from Pyrimidine) | Botrytis cinerea | 50 |
Compound B | Colletotrichum gloeosporioides | 75 |
Compound C | Sclerotinia sclerotiorum | 100 |
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison: Compared to its analogs, 2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .
Biological Activity
2-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, including antiviral and anticancer properties.
The molecular formula for this compound is C5BrClF3N, with a molecular weight of approximately 228.5 g/mol. The trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and biological interactions.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have been found to exhibit significant antiviral activity against various strains of influenza viruses. A study indicated that derivatives showed a reduction in viral load and enhanced survival rates in infected models, suggesting that modifications to the pyrimidine structure can lead to potent antiviral agents .
Anticancer Activity
Research has demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. In particular, compounds related to this compound have shown selective cytotoxicity against cancer cell lines while sparing normal cells. For example, one derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer potential . The selectivity index for these compounds is critical as it suggests a lower likelihood of off-target effects.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to biological targets, potentially leading to modulation of enzyme activity or inhibition of cellular pathways critical for cancer progression or viral replication .
Case Studies
Properties
Molecular Formula |
C5HBrClF3N2 |
---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBrClF3N2/c6-4-11-2(5(8,9)10)1-3(7)12-4/h1H |
InChI Key |
JLXBPCYSSVEANH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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